Dersimelagon

Descripción general

Descripción

Dersimelagon es una pequeña molécula sintética novedosa, administrada por vía oral y no peptídica que actúa como agonista selectivo del receptor de melanocortina-1. Se está investigando principalmente por su potencial para prevenir la fototoxicidad en pacientes con protoporfiria eritropoyética y protoporfiria ligada al cromosoma X . Estas afecciones se caracterizan por reacciones dolorosas a la luz solar debido a la acumulación de protoporfirina IX en la piel .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Dersimelagon se sintetiza a través de un proceso químico de múltiples pasos. La síntesis implica la formación de un derivado del ácido piperidina-4-carboxílico, que luego se acopla con un compuesto de pirrolidina-3-carbonilo. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El proceso se lleva a cabo en grandes reactores con control preciso de la temperatura, la presión y el tiempo de reacción para lograr resultados consistentes .

Análisis De Reacciones Químicas

Primary Metabolic Pathways

Dersimelagon undergoes extensive metabolism, primarily via glucuronidation and oxidation , as demonstrated in human, rat, monkey, and mouse hepatocyte studies .

Key Reactions:

- Glucuronidation : Formation of acyl glucuronide (M06a) at the carboxylic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs).

- Oxidation : Hydroxylation and demethylation reactions mediated by cytochrome P450 (CYP) enzymes.

- Hydrolysis : Enzymatic cleavage of glucuronide conjugates in the gut, regenerating the parent compound.

Metabolite Profiles

Metabolites identified in plasma, feces, and bile across species are summarized below:

In Vitro Hepatocyte Metabolism

Studies in human, rat, monkey, and mouse hepatocytes revealed species-specific metabolic patterns :

| Species | Major Metabolites | Minor Metabolites |

|---|---|---|

| Human | M06a (acyl glucuronide) | M02a, M08a |

| Rat | M06a | M02b, M07 |

| Monkey | M06a | M08a, M07 |

In Vivo Metabolic Stability

- Absorption : Rapid, with median T<sub>max</sub> of 2 hours in humans .

- Excretion : >90% of radioactivity recovered in feces, primarily as unchanged this compound (64.5%) and M08a (10.3%) .

- Half-life : Mean terminal t<sub>1/2</sub> of 12.7 hours in human plasma .

Postulated Metabolic Pathways

The major pathways involve:

- Phase I Reactions :

- Oxidation of the cyclopentenyl moiety.

- Demethylation at methoxy groups.

- Phase II Reactions :

- Glucuronidation at the carboxylic acid group.

- Hydrolysis of glucuronides in the gastrointestinal tract.

Glucuronidation:

- Site : Carboxylic acid group.

- Enzyme : UGT1A1/UGT2B7 (inferred from hepatocyte data) .

- Outcome : Enhanced hydrophilicity for biliary excretion.

Oxidation:

Stability and Reactivity

- Thermal Stability : No decomposition under standard conditions .

- Hazardous Reactions : None reported .

- Hydrolysis : Susceptible to enzymatic hydrolysis in the gut, reversing glucuronidation .

Comparative Metabolism Across Species

| Parameter | Human | Rat | Monkey |

|---|---|---|---|

| Major Route | Feces (92%) | Feces (95%) | Feces (95%) |

| Key Metabolite | M06a | M06a | M06a |

Clinical Implications

Aplicaciones Científicas De Investigación

Key Applications

-

Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)

- Mechanism : Dersimelagon increases skin eumelanin levels, providing photoprotection against sunlight exposure.

- Clinical Studies :

- A Phase 2 trial demonstrated significant increases in the time to onset of prodromal symptoms associated with sunlight exposure. Patients receiving 100 mg or 300 mg doses experienced mean increases of 53.8 minutes and 62.5 minutes, respectively, compared to placebo (P = 0.008 and P = 0.003) .

- Common adverse events included nausea and skin hyperpigmentation, but overall tolerability was favorable .

-

Diffuse Cutaneous Systemic Sclerosis (dcSSc)

- Mechanism : The compound's anti-fibrotic properties are being explored to mitigate excessive collagen production associated with systemic sclerosis.

- Clinical Studies :

-

Melanogenesis Research

- Mechanism : this compound has been shown to induce melanogenesis in vitro and in vivo, suggesting its potential use in research related to skin pigmentation disorders.

- Preclinical Studies :

Data Table: Summary of Clinical Trials Involving this compound

Case Study 1: Erythropoietic Protoporphyria

A randomized double-blind trial involving patients with EPP showed that those treated with this compound experienced a statistically significant increase in sunlight exposure time before symptoms developed. The study emphasized the importance of monitoring quality of life improvements alongside symptom management.

Case Study 2: Diffuse Cutaneous Systemic Sclerosis

In ongoing research for dcSSc, preliminary results suggest that patients receiving this compound exhibit reduced inflammatory markers and improved skin elasticity compared to placebo groups. This highlights the potential dual role of this compound as both an anti-fibrotic and anti-inflammatory agent.

Mecanismo De Acción

Dersimelagon ejerce sus efectos uniéndose selectivamente y activando el receptor de melanocortina-1. Este receptor participa en la regulación de la pigmentación de la piel y tiene efectos antiinflamatorios y antifibróticos . Tras la activación, this compound aumenta la producción de eumelanina, un tipo de pigmento de la piel que proporciona protección contra la radiación ultravioleta . Los objetivos moleculares y las vías involucradas incluyen el receptor de melanocortina-1 y las vías de señalización descendentes que modulan la pigmentación de la piel y la inflamación .

Compuestos similares:

Afamelanotide: Otro agonista del receptor de melanocortina-1 utilizado para tratar la protoporfiria eritropoyética.

Singularidad de this compound: this compound es único en su objetivo específico del receptor de melanocortina-1 y su potencial para prevenir la fototoxicidad en pacientes con protoporfiria eritropoyética y protoporfiria ligada al cromosoma X. Su administración oral y su acción selectiva lo convierten en un candidato prometedor para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Afamelanotide: Another melanocortin-1 receptor agonist used to treat erythropoietic protoporphyria.

Bremelanotide: A melanocortin receptor agonist used for different therapeutic purposes, such as treating hypoactive sexual desire disorder.

Uniqueness of Dersimelagon: this compound is unique in its specific targeting of the melanocortin-1 receptor and its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria. Its oral administration and selective action make it a promising candidate for further research and development .

Actividad Biológica

Dersimelagon, also known as MT-7117, is a novel oral melanocortin 1 receptor (MC1R) agonist developed for therapeutic applications in conditions such as systemic sclerosis (SSc) and erythropoietic protoporphyria (EPP). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical implications.

This compound acts as a selective full agonist for MC1R, which is primarily expressed in melanocytes. The activation of MC1R leads to increased production of eumelanin, contributing to pigmentation and providing photoprotection against UV radiation. The mechanism involves the stimulation of adenylyl cyclase, resulting in elevated levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) pathways critical for melanin synthesis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Orally bioavailable with significant absorption.

- Metabolism : Extensively metabolized to glucuronide conjugates in the liver; minimal renal excretion (only 0.31% excreted in urine) with over 90% eliminated via feces .

- Tmax : Median time to peak concentration in humans is approximately two hours .

Safety Profile

Clinical studies indicate that this compound has an excellent safety profile with no significant treatment-related adverse effects observed during trials .

Anti-Fibrotic Effects

In murine models of SSc induced by bleomycin, prophylactic administration of this compound significantly reduced skin fibrosis and lung inflammation. Key findings include:

- Dosage : Effective at doses ≥0.3 mg/kg/day for prophylactic treatment and ≥3 mg/kg/day for therapeutic treatment.

- Mechanisms : Suppression of inflammatory cell activation and related signaling pathways, particularly those involving transforming growth factor-beta (TGF-β), which is crucial in fibrosis development .

Gene Expression Analysis

Microarray analysis revealed that treatment with this compound modulated gene expression related to:

- Inflammatory responses

- Activation of antigen-presenting cells

- Angiogenesis and vasculogenesis

These pathways are vital for understanding the compound's therapeutic potential in fibrotic diseases .

Clinical Studies

This compound is currently undergoing phase 3 clinical trials for its efficacy in treating EPP and SSc. Preliminary results from earlier phases have shown promising outcomes regarding its ability to enhance skin pigmentation and reduce symptoms associated with phototoxic reactions in patients prone to sunlight sensitivity .

Case Studies

Case studies have highlighted the effectiveness of this compound in improving skin conditions related to photodermatoses. For instance, patients treated with this compound experienced increased pigmentation, providing a protective effect against UV-induced damage.

Summary Table of Key Findings

| Property | Details |

|---|---|

| Compound Name | This compound (MT-7117) |

| Mechanism | Selective MC1R agonist; increases eumelanin production |

| Pharmacokinetics | Oral bioavailability; Tmax ~2 hours; primarily fecal excretion |

| Safety Profile | Excellent; no significant adverse effects reported |

| Therapeutic Applications | Systemic sclerosis (SSc), erythropoietic protoporphyria (EPP) |

| Preclinical Efficacy | Significant reduction in skin fibrosis and lung inflammation in murine models |

| Gene Expression Modulation | Affects inflammatory pathways, angiogenesis, and fibroblast activation |

Propiedades

Número CAS |

1835256-48-8 |

|---|---|

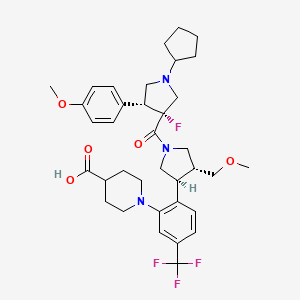

Fórmula molecular |

C36H45F4N3O5 |

Peso molecular |

675.8 g/mol |

Nombre IUPAC |

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1 |

Clave InChI |

MUNWOYRHJPWQNE-GMFUQMJFSA-N |

SMILES |

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |

SMILES isomérico |

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F |

SMILES canónico |

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dersimelagon; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.